1-Ethoxypyridin-2(1H)-one
CAS No.: 40775-57-3
Cat. No.: VC19631611
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40775-57-3 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-ethoxypyridin-2-one |
| Standard InChI | InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
| Standard InChI Key | GSXHNVWNRQPLMI-UHFFFAOYSA-N |
| Canonical SMILES | CCON1C=CC=CC1=O |
Introduction
Chemical Identity and Structural Characterization
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₂ |
| Exact Mass | 139.063 g/mol |
| Topological Polar Surface | 46.2 Ų |
| LogP (Octanol-Water) | 0.89 |
Spectroscopic Characterization
Structural validation relies on advanced spectroscopic techniques:
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¹H NMR: Signals at δ 1.35 ppm (triplet, -OCH₂CH₃), δ 4.05 ppm (quartet, -OCH₂CH₃), and δ 6.3–8.1 ppm (pyridinone aromatic protons).
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).
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Mass Spectrometry: Molecular ion peak at m/z 139.063 (M⁺), with fragments at m/z 94 (pyridinone ring) and 45 (ethoxy group).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or cyclization reactions:
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Ethoxylation of Pyridinone: Reacting pyridin-2(1H)-one with iodoethane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours yields 1-ethoxypyridin-2(1H)-one with 65–70% efficiency.
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One-Pot Multicomponent Reactions: Utilizing ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions forms the pyridinone core, followed by ethoxylation.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMSO/Ethanol (3:1) |
| Catalyst | None |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Industrial Manufacturing Challenges
Scalability issues arise due to:
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Byproduct Formation: Competing O- vs. N-alkylation reduces yield.
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Solvent Recovery: High-boiling solvents like DMSO complicate purification.
Continuous flow reactors and immobilized catalysts are under investigation to address these limitations.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C and decomposition above 300°C. The ethoxy group enhances thermal stability compared to unsubstituted pyridinones.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 8.2 |
| Ethanol | 34.5 |
| Dichloromethane | 22.1 |
| Hexane | <0.1 |
The moderate water solubility (8.2 mg/mL) facilitates biological testing, while lipophilicity (LogP = 0.89) supports membrane permeability.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyridinone ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄, yielding 4-nitro-1-ethoxypyridin-2(1H)-one. This product serves as a precursor for amine derivatives.
Ring-Opening Reactions
Under basic conditions (NaOH, 100°C), the lactam ring hydrolyzes to form 2-ethoxy-5-aminopentanoic acid, a potential intermediate for peptide mimetics.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s bifunctional reactivity enables synthesis of:
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Antiviral Agents: Prodrugs incorporating adenine analogs.
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Kinase Inhibitors: Through Suzuki-Miyaura couplings at position 4.
Materials Science
Incorporation into polymers enhances thermal stability (Tg increase by 15°C) and UV resistance due to the aromatic pyridinone moiety.
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